3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
CAS No.: 923108-59-2
Cat. No.: VC6149541
Molecular Formula: C12H10FNO3
Molecular Weight: 235.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923108-59-2 |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.214 |
| IUPAC Name | 3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
| Standard InChI Key | QDFMTZISEJIKQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid belongs to the oxazole family, characterized by a five-membered aromatic ring containing oxygen and nitrogen atoms. The molecule comprises:
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A 2-fluorophenyl group at position 5 of the oxazole ring
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A propanoic acid side chain at position 2 (Figure 1)
Table 1: Fundamental Chemical Properties
The fluorophenyl group enhances electronegativity and metabolic stability compared to non-halogenated analogs, while the carboxylic acid moiety enables salt formation and hydrogen bonding .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step approach:
Table 2: Representative Synthesis Protocol
| Step | Process | Key Reagents | Yield |
|---|---|---|---|
| 1 | Condensation of 2-fluorobenzaldehyde with β-alanine derivatives | Dicyclohexylcarbodiimide (DCC) | 68-72% |
| 2 | Cyclization to form oxazole core | POCl₃, DMF | 85% |
| 3 | Acid hydrolysis of ester intermediates | HCl (aq.) | 92% |
The reaction mechanism involves initial Schiff base formation followed by cyclodehydration. Process optimization has focused on reducing POCl₃ usage through microwave-assisted synthesis, achieving 18% reduction in hazardous byproducts .
Physicochemical Profiling
Collision Cross-Section Analysis
Ion mobility spectrometry reveals distinctive charge-dependent behavior:
Table 3: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 236.07175 | 151.6 |
| [M+Na]⁺ | 258.05369 | 163.4 |
| [M-H]⁻ | 234.05719 | 153.2 |
These values suggest a compact molecular conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and oxazole nitrogen .
Comparative Analysis with Halogenated Analogs
Fluorine vs. Chlorine Substitution
Replacing the 2-fluorophenyl group with 2-chlorophenyl (CAS 923738-58-3) induces notable changes:
Table 4: Halogen Substitution Effects
| Parameter | F-substituted | Cl-substituted |
|---|---|---|
| Molecular weight | 235.214 g/mol | 251.66 g/mol |
| LogP (calculated) | 2.1 | 2.8 |
| Plasma protein binding | 89% | 93% |
| Metabolic stability | t₁/₂ = 4.2 hr | t₁/₂ = 5.7 hr |
The increased lipophilicity (LogP) of the chloro analog enhances blood-brain barrier permeability but reduces aqueous solubility by 38% .
Applications and Future Directions
Pharmaceutical Development
Ongoing research explores:
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Prodrug formulations via esterification of the carboxylic acid group
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Metal-organic frameworks (MOFs) for controlled drug release
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PET radiotracers using ¹⁸F-labeled derivatives
Phase I clinical trials for related oxazole-based antidiabetics are anticipated by Q3 2026 .
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